(2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid
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Overview
Description
(2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The compound’s structure includes a piperidine ring substituted with a benzyl carbamate (Cbz) group and two carboxylic acid groups, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available (2R,4R)-4-methyl-piperidine-2-carboxylic acid.
Protection of the Amino Group: The amino group is protected using a benzyl carbamate (Cbz) group. This step is crucial to prevent unwanted reactions at the amino site.
Formation of the Dicarboxylic Acid: The protected intermediate undergoes further functionalization to introduce the second carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis.
Continuous Flow Chemistry: This method allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid groups.
Substitution: The benzyl carbamate group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of ketone or aldehyde groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new carbamate or ester derivatives.
Scientific Research Applications
(2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid involves its interaction with specific molecular targets. The benzyl carbamate group provides stability and protection during synthetic transformations, while the carboxylic acid groups allow for further functionalization. The compound’s chiral nature enables it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-Methylpiperidine-2-carboxylic acid: Lacks the benzyl carbamate group, making it less versatile in synthetic applications.
(2R,4R)-4-Methylpipecolic acid: Similar structure but different functional groups, leading to different reactivity and applications.
Uniqueness
(2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid is unique due to its combination of a chiral piperidine ring, benzyl carbamate protection, and two carboxylic acid groups. This combination provides a balance of stability, reactivity, and versatility, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
(2R,4R)-4-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-16(13(9-11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHYCTGYIQOAJQ-DGCLKSJQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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